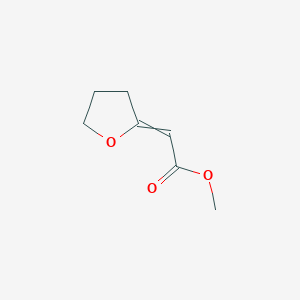
Methyl (oxolan-2-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE, also known as methyl 2-(oxolan-2-ylidene)acetate, is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. This compound is characterized by the presence of a dihydrofuran ring and an ester functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE typically involves the reaction of dihydrofuran derivatives with acetic acid or its derivatives under specific conditions. One common method includes the esterification of dihydrofuran-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity reactants and optimized reaction conditions to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active dihydrofuran moiety, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
METHYL 2-FUROATE: Similar in structure but lacks the dihydrofuran ring.
METHYL 3-FUROATE: Contains a furan ring instead of a dihydrofuran ring.
METHYL 2-(TETRAHYDROFURAN-2-YLIDENE)ACETATE: Similar but with a tetrahydrofuran ring instead of a dihydrofuran ring.
Uniqueness
METHYL E-(DIHYDROFURAN-2-YLIDENE)ACETATE is unique due to its dihydrofuran ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.
Eigenschaften
CAS-Nummer |
52196-15-3 |
|---|---|
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)5-6-3-2-4-10-6/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IDQLRMOCCRRXCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)


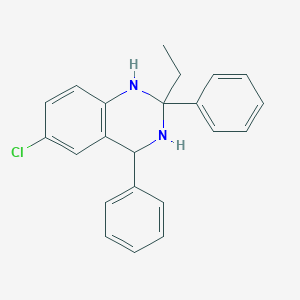
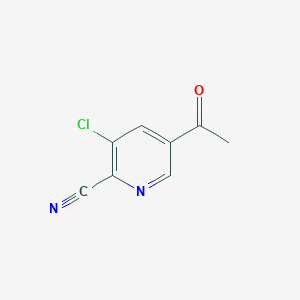
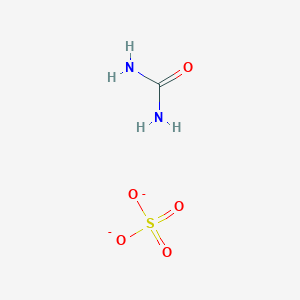
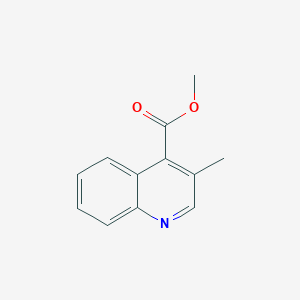
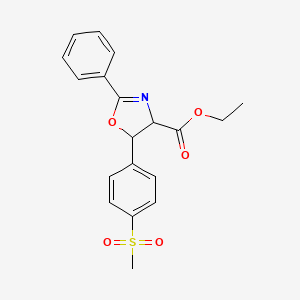

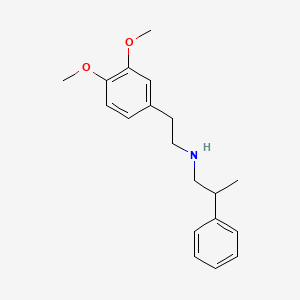
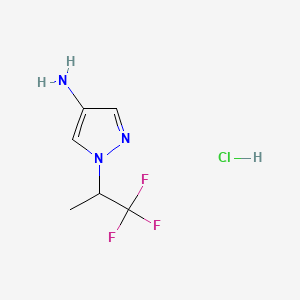
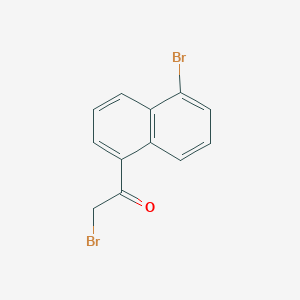

![3-[3-(4-Methylpiperazin-1-yl)propyl]aniline](/img/structure/B13890052.png)
